K 101-13C12

Description

BenchChem offers high-quality K 101-13C12 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about K 101-13C12 including the price, delivery time, and more detailed information at info@benchchem.com.

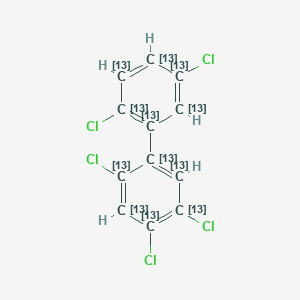

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trichloro-5-(2,5-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-6-1-2-9(14)7(3-6)8-4-11(16)12(17)5-10(8)15/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHWLEDBADHJGA-WCGVKTIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1Cl)[13C]2=[13CH][13C](=[13C]([13CH]=[13C]2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20908817 | |

| Record name | 2,2',4,5,5'-Pentachloro(~13~C_12_)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104130-39-4 | |

| Record name | PCB 101-13C12 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104130394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,5,5'-Pentachloro(~13~C_12_)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-trichloro-5-(2,5-dichloro(1,2,3,4,5,6-^{13}C_{6})cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-^{13}C_{6})cyclohexa-1,3,5-triene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of K 101-13C12 in High-Precision Quantitative Research: A Technical Guide

Introduction

K 101-13C12, the 13C-labeled stable isotope of 2,2',4,5,5'-Pentachlorobiphenyl (PCB 101), serves a critical role in analytical chemistry as an internal standard for the accurate quantification of its native counterpart. This technical guide provides an in-depth overview of the application of K 101-13C12 in research, focusing on its use in isotope dilution mass spectrometry (IDMS) for the analysis of environmental and biological samples. This document is intended for researchers, scientists, and drug development professionals who require precise and reliable methods for the detection and quantification of PCB 101.

Core Application: Isotope Dilution Mass Spectrometry

The primary application of K 101-13C12 is as an internal standard in IDMS, a highly accurate analytical technique.[1] In this method, a known amount of the 13C-labeled standard is added to a sample prior to extraction and analysis.[2] Because K 101-13C12 is chemically identical to the native PCB 101, it experiences the same losses during sample preparation and analysis. By measuring the ratio of the native analyte to the labeled standard using mass spectrometry, it is possible to accurately determine the concentration of the native PCB 101 in the original sample, correcting for any procedural inefficiencies.

Experimental Protocols

The following sections detail the typical experimental procedures for the analysis of PCB 101 in various matrices using K 101-13C12 as an internal standard. These protocols are largely based on methodologies such as the U.S. Environmental Protection Agency (EPA) Method 1668.[3][4][5]

Sample Preparation and Extraction

1. Sample Collection and Storage: Samples, such as soil, sediment, water, or biological tissues (e.g., fish), should be collected in certified clean containers.[6] To prevent degradation of the analytes, samples should be stored at low temperatures, typically <4°C if analyzed promptly, or frozen at <-10°C for longer-term storage.

2. Spiking with Internal Standard: Prior to extraction, a known quantity of K 101-13C12 solution is spiked into each sample. This is a critical step for the isotope dilution technique.

3. Extraction: The choice of extraction method depends on the sample matrix:

-

Solid and Semi-Solid Samples (Soil, Sediment, Tissue): Soxhlet extraction is a commonly used technique.[2] The sample is typically mixed with a drying agent like anhydrous sodium sulfate (B86663) and extracted with a suitable solvent, such as a hexane/acetone mixture, for several hours.

-

Aqueous Samples (Water): Liquid-liquid extraction is employed, where the water sample is extracted multiple times with an organic solvent like dichloromethane.

Extract Cleanup

The crude extract often contains interfering compounds that can affect the accuracy of the analysis. Therefore, a cleanup step is necessary. This typically involves column chromatography using materials such as:

-

Acidic Silica Gel: To remove lipids and other organic interferences.

-

Alumina and Florisil: For further separation of PCBs from other contaminants.[7]

-

Carbon Column Chromatography: Can be used to separate PCB congeners based on their planarity.

Instrumental Analysis: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

1. Gas Chromatography (GC): The cleaned-up extract is injected into a gas chromatograph. The GC separates the different PCB congeners based on their boiling points and interaction with the stationary phase of the GC column. A common column used for PCB analysis is a DB-5ms or similar.[8]

2. Mass Spectrometry (MS): The separated congeners from the GC then enter a mass spectrometer. For high sensitivity and selectivity, tandem mass spectrometry (MS/MS) is often used.[2] The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both native PCB 101 and the 13C-labeled internal standard are monitored.

Quantitative Data

The use of K 101-13C12 allows for highly accurate and precise quantification of PCB 101. The following tables summarize typical performance data from validated methods.

Table 1: Method Detection and Quantification Limits for PCB 101

| Matrix | Method Detection Limit (MDL) | Limit of Quantification (LOQ) | Reference |

| Water | 109 - 193 pg/L | Not Specified | [5] |

| Soil/Sediment | 11 - 19 ng/kg | Not Specified | [5] |

| Fish Tissue | 0.01 - 0.02 µg/kg | Not Specified | [2] |

| Food and Feed | Not Specified | 0.1–0.41 pg/µL (in final extract) | [9] |

Table 2: Recovery of 13C-Labeled Internal Standards in Various Matrices

| Matrix | Recovery Range (%) | Reference |

| Certified Reference Sediment | 70 - 95 | [7] |

| Marine Fish | 56.6 - 81.1 (for 13C-PCB153, similar behavior expected for 13C-PCB101) | [10] |

| Soil | 50 - 150 | [8] |

| Food and Feed | 60 - 120 | [9] |

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for the analysis of PCB 101 using K 101-13C12 as an internal standard.

Caption: Workflow for PCB 101 analysis using a labeled internal standard.

K 101-13C12 is an indispensable tool for the high-precision quantification of PCB 101 in complex matrices. Its use in isotope dilution mass spectrometry provides a robust and reliable method to account for analytical variability, ensuring data of the highest quality. The detailed protocols and performance data presented in this guide offer a comprehensive resource for researchers and scientists in the fields of environmental monitoring, food safety, and toxicology.

References

- 1. dspsystems.eu [dspsystems.eu]

- 2. researchgate.net [researchgate.net]

- 3. bacwa.org [bacwa.org]

- 4. gcms.cz [gcms.cz]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. mde.maryland.gov [mde.maryland.gov]

- 7. Development and validation of a method for analysis of "dioxin-like" PCBs in environmental samples from the steel industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. scispec.co.th [scispec.co.th]

- 10. osti.gov [osti.gov]

Technical Guide: Synthesis and Biological Interactions of K 101-¹³C₁₂ (2,2',4,5,5'-Pentachlorobiphenyl-¹³C₁₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

K 101-¹³C₁₂, also known as PCB 101-¹³C₁₂, is the ¹³C isotopically labeled form of the polychlorinated biphenyl (B1667301) (PCB) congener 2,2',4,5,5'-pentachlorobiphenyl. As a stable isotope-labeled internal standard, it is a critical tool in analytical and environmental chemistry for the accurate quantification of PCB 101 in various matrices through isotope dilution mass spectrometry. This technical guide provides an in-depth overview of a plausible synthetic route for K 101-¹³C₁₂, its physicochemical properties, and a detailed examination of its known interactions with key biological signaling pathways.

Physicochemical Properties of K 101-¹³C₁₂

A summary of the key physicochemical properties of K 101-¹³C₁₂ is presented in Table 1.

| Property | Value |

| IUPAC Name | 1,2,4-trichloro-5-(2,5-dichlorophenyl)benzene-¹³C₁₂ |

| Synonyms | PCB 101-¹³C₁₂, CB 101-¹³C₁₂, 2,2',4,5,5'-Pentachlorobiphenyl-¹³C₁₂ |

| Molecular Formula | ¹³C₁₂H₅Cl₅ |

| Molecular Weight | 338.34 g/mol |

| Appearance | Typically a solid or in solution |

| Solubility | Soluble in organic solvents such as nonane, isooctane |

Synthesis and Manufacturing of K 101-¹³C₁₂

While specific proprietary synthesis and manufacturing protocols for commercially available K 101-¹³C₁₂ are not publicly detailed, a highly plausible and efficient method for its preparation is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high selectivity and good yields for the synthesis of specific PCB congeners.[1][2][3]

The general strategy involves the coupling of a ¹³C-labeled chlorinated arylboronic acid with a chlorinated aryl halide, or vice versa. To synthesize 2,2',4,5,5'-pentachlorobiphenyl-¹³C₁₂, one could couple a ¹³C-labeled 2,5-dichlorophenylboronic acid with 1-bromo-2,4,5-trichlorobenzene (B50287).

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

(¹³C₆)-2,5-dichlorophenylboronic acid + 1-bromo-2,4,5-trichlorobenzene → (in the presence of a Palladium catalyst and a base) → 2,2',4,5,5'-Pentachlorobiphenyl-¹³C₁₂

Reagents and Solvents:

-

(¹³C₆)-2,5-dichlorophenylboronic acid

-

1-bromo-2,4,5-trichlorobenzene

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., aqueous sodium carbonate or potassium carbonate)

-

Solvent (e.g., toluene, 1,4-dioxane, or a mixture of organic solvent and water)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add (¹³C₆)-2,5-dichlorophenylboronic acid (1.0 equivalent) and 1-bromo-2,4,5-trichlorobenzene (1.1 equivalents).

-

Add the palladium catalyst (0.02 - 0.05 equivalents) and the base (2.0 - 3.0 equivalents).

-

De-gas the vessel and backfill with an inert gas.

-

Add the degassed solvent to the reaction mixture.

-

Heat the reaction mixture to a temperature between 80-110°C and stir for 12-24 hours under an inert atmosphere.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by adding water and an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica (B1680970) gel to obtain the pure K 101-¹³C₁₂.

Representative Quantitative Data

The following table presents hypothetical yet realistic quantitative data for the synthesis of K 101-¹³C₁₂ via the Suzuki-Miyaura coupling method, based on literature reports for similar PCB congeners.[1][2][3]

| Parameter | Representative Value |

| Reaction Scale | 1 mmol |

| Yield | 75 - 90% |

| Purity (post-purification) | >98% |

| Reaction Time | 12 - 24 hours |

| Reaction Temperature | 100°C |

Biological Interactions and Signaling Pathways

Polychlorinated biphenyls are well-documented environmental contaminants with significant toxicological effects. The biological activity of PCBs can vary depending on their specific structure. PCB 101 is generally considered a non-dioxin-like PCB, meaning it does not typically bind with high affinity to the Aryl Hydrocarbon Receptor (AhR). However, PCBs can influence multiple signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

While dioxin-like PCBs are potent activators of the AhR pathway, some studies suggest that even non-dioxin-like PCBs can have modulatory effects. The canonical AhR signaling pathway is a key mechanism for xenobiotic metabolism.

Diagram Caption: This diagram illustrates the canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway. Upon binding of a ligand like a PCB, the AhR complex translocates to the nucleus, dimerizes with ARNT, and binds to Dioxin Response Elements (DREs) on the DNA, leading to the transcription of target genes involved in xenobiotic metabolism.[4][5][6][7][8]

Disruption of Calcium Signaling

Non-dioxin-like PCBs, including congeners structurally similar to PCB 101, have been shown to disrupt intracellular calcium (Ca²⁺) homeostasis. A key target is the ryanodine (B192298) receptor (RyR), a channel that mediates the release of Ca²⁺ from the endoplasmic reticulum.

Diagram Caption: This diagram shows how non-dioxin-like PCBs can modulate ryanodine receptors (RyRs), leading to increased intracellular calcium. This can activate downstream signaling cascades, including Calmodulin (CaM) and CaM Kinases, resulting in the phosphorylation of CREB and altered gene expression, which may impact neuronal development.[9][10][11][12][13]

Conclusion

K 101-¹³C₁₂ is an indispensable tool for the accurate measurement of the environmental pollutant PCB 101. While its synthesis can be achieved through established organometallic cross-coupling reactions like the Suzuki-Miyaura coupling, the biological effects of its non-labeled counterpart, PCB 101, highlight the toxicological relevance of this class of compounds. Understanding the interactions of PCBs with critical cellular signaling pathways, such as the AhR and calcium signaling pathways, is crucial for assessing their potential health risks and for the development of strategies to mitigate their impact. Further research into the specific molecular interactions of individual PCB congeners will continue to enhance our understanding of their diverse biological activities.

References

- 1. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PCB-95 Modulates the Calcium-Dependent Signaling Pathway Responsible for Activity-Dependent Dendritic Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Predicted Versus Observed Activity of PCB Mixtures Toward the Ryanodine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide: Unlabeled PCB 101 and its Isotope-Labeled Analog, ¹³C₁₂-PCB 101

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants known for their adverse health effects. Among the 209 congeners, PCB 101 (2,2',4,5,5'-pentachlorobiphenyl) is a non-dioxin-like PCB frequently detected in environmental and biological samples. This technical guide provides a detailed comparison of unlabeled PCB 101 and its stable isotope-labeled counterpart, ¹³C₁₂-PCB 101 (often used as an internal standard in analytical chemistry). While their chemical structures are nearly identical, their primary applications in research differ significantly. This document outlines the biochemical properties, mechanisms of action, and relevant experimental protocols for PCB 101. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using DOT language diagrams. It is generally assumed that the biological and toxicological properties of ¹³C₁₂-labeled PCB 101 are identical to its unlabeled form.[1]

Introduction

Polychlorinated biphenyls (PCBs) were widely used in industrial applications until their ban in many countries in the 1970s due to their environmental persistence and toxicity.[2] PCB 101 is one of the six indicator non-dioxin-like PCBs (NDL-PCBs) often monitored in environmental and biological matrices.[3] Understanding the biological activity of PCB 101 is crucial for assessing its risk to human health.

Stable isotope-labeled compounds, such as ¹³C₁₂-PCB 101, are essential tools in analytical chemistry. In isotope dilution mass spectrometry (IDMS), a known amount of the labeled compound is added to a sample as an internal standard. Because it behaves chemically and physically identically to the native analyte during extraction, cleanup, and analysis, it allows for accurate quantification of the unlabeled PCB 101.[4]

This guide focuses on the biological effects of unlabeled PCB 101, with the understanding that ¹³C₁₂-PCB 101 is expected to elicit the same biological responses. The primary distinction lies in their utility in experimental settings.

Physicochemical Properties

A summary of the key physicochemical properties of both unlabeled PCB 101 and ¹³C₁₂-PCB 101 is provided in Table 1.

| Property | Unlabeled PCB 101 | ¹³C₁₂-PCB 101 | Reference |

| Chemical Name | 2,2',4,5,5'-Pentachlorobiphenyl | 2,2',4,5,5'-Pentachlorobiphenyl-¹³C₁₂ | [2] |

| Molecular Formula | C₁₂H₅Cl₅ | ¹³C₁₂H₅Cl₅ | [2] |

| CAS Number | 37680-73-2 | 104130-39-4 | [2] |

| Molecular Weight | ~326.4 g/mol | ~338.35 g/mol | [2] |

| Appearance | Varies, often an oil or waxy solid | Typically in solution (e.g., nonane) | [2] |

| Solubility | Lipophilic, soluble in organic solvents | Soluble in organic solvents | [5] |

Known Mechanisms of Action and Biological Effects

PCB 101, as a non-dioxin-like PCB, exerts its biological effects through various mechanisms that are distinct from the aryl hydrocarbon (Ah) receptor-mediated toxicity of dioxin-like PCBs.[6][7]

Impairment of Macrophage Responsiveness

Studies have shown that NDL-PCBs, including PCB 101, can impair the immune response of macrophages to lipopolysaccharide (LPS).[3][8] This involves the disruption of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[3][8]

Key Effects on Macrophages:

-

Reduction in the synthesis of pro-inflammatory cytokines such as TNF-α and IL-6.[3][8]

-

Suppression of nitric oxide (NO) production.[8]

-

Inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression.[8]

-

Decreased endocytic capacity, which is crucial for antigen presentation.[3][8]

Alteration of Leptin Signaling and Lipid Metabolism

PCB 101 has been demonstrated to interfere with leptin signaling and lipid metabolism in adipocytes.[5] This can lead to a state of "leptin resistance," a metabolic alteration associated with obesity.[5]

Key Effects on Adipocytes:

-

Increased lipid content.[5]

-

Induction of leptin gene expression but reduction of leptin receptor expression.[5]

-

Impairment of the JAK/STAT pathway, evidenced by a reduced pSTAT3/STAT3 ratio.[5]

-

Increased expression of PTP1B and SOCS3, which are negative regulators of leptin signaling.[5]

-

Reduction in the activation of the AMPK/ACC pathway, which is involved in fatty acid oxidation.[5]

Induction of Chondrocyte Cell Death

In vitro studies have indicated that NDL-PCBs, including PCB 101, can induce cell death in both murine and human chondrocytes through multiple pathways.[9]

Key Effects on Chondrocytes:

-

Reduction in cell viability in a concentration-dependent manner.[9]

-

Induction of both necrosis and apoptosis.[9]

-

Activation of caspase-3 and alteration of the Bcl-2/Bax ratio.[9]

-

Increased oxidative stress, as indicated by elevated malondialdehyde (MDA) levels.[9]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by PCB 101.

References

- 1. isotope.com [isotope.com]

- 2. 2,2â²,4,5,5â²-Pentacb (PCB-101) (¹³Cââ, 99%) 40±2 µg/mL in nonane - Cambridge Isotope Laboratories, EC-1405-1.2 [isotope.com]

- 3. academic.oup.com [academic.oup.com]

- 4. PCB Standards and Standard Mixtures â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. Polychlorinated biphenyls (PCB 101, PCB 153 and PCB 180) alter leptin signaling and lipid metabolism in differentiated 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PCBs: structure–function relationships and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pcb 101 | C12H5Cl5 | CID 37807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Polychlorinated Biphenyls (PCB 101, 153, and 180) Impair Murine Macrophage Responsiveness to Lipopolysaccharide: Involvement of NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Non-dioxin-like polychlorinated biphenyls (PCB 101, PCB 153 and PCB 180) induce chondrocyte cell death through multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Isotopic Purity of K 101-¹³C₁₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and analytical methodologies related to K 101-¹³C₁₂, a stable isotope-labeled internal standard crucial for quantitative analysis in environmental, toxicological, and drug metabolism studies.

Introduction to K 101-¹³C₁₂

K 101-¹³C₁₂ is the fully carbon-13 labeled analog of the polychlorinated biphenyl (B1667301) (PCB) congener 101. Its systematic name is 2,2',4,5,5'-Pentachlorobiphenyl-¹³C₁₂. As an internal standard, it is essential for achieving high accuracy and precision in analytical methods, particularly those employing isotope dilution mass spectrometry. The incorporation of twelve ¹³C atoms provides a distinct mass shift from its native counterpart, allowing for precise quantification while co-eluting chromatographically.

Quantitative Data on Isotopic Purity

The isotopic purity of K 101-¹³C₁₂ is a critical parameter for ensuring the accuracy of quantitative assays. While batch-specific data is typically provided on a Certificate of Analysis (CoA) from the manufacturer, general quality control specifications from leading suppliers like Cambridge Isotope Laboratories (CIL) provide a strong indication of the expected purity.

Table 1: General Quality Control Specifications for High-Purity ¹³C₁₂-Labeled PCB Standards

| Parameter | Specification | Analytical Method |

| Isotopic Enrichment | ≥ 99% ¹³C₁₂ | GC-MS |

| Chemical Purity | > 98% | GC-MS, GC-ECD |

| Native Content (Unlabeled) | < 0.1% | GC-MS |

| Other ¹³C-PCB Congeners | < 0.05% | HRGC/MS |

Table 2: Hypothetical Isotopic Distribution for a Typical Batch of K 101-¹³C₁₂ (≥99% Enrichment)

This table represents a likely distribution based on a minimum enrichment of 99%. The exact values will vary by manufacturing lot.

| Isotopologue | Description | Expected Abundance (%) |

| ¹³C₁₂H₅Cl₅ | Fully labeled molecule | ≥ 99.0 |

| ¹³C₁₁¹²C₁H₅Cl₅ | Molecule with one ¹²C atom | < 1.0 |

| ¹³C₁₀¹²C₂H₅Cl₅ | Molecule with two ¹²C atoms | Trace |

| Other Isotopologues | Molecules with more than two ¹²C atoms | Not typically detected |

Experimental Protocols

The following sections detail representative methodologies for the synthesis and analysis of ¹³C-labeled PCBs like K 101-¹³C₁₂.

Synthesis via Suzuki Coupling

The Suzuki coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds, including PCBs, offering high selectivity and good yields.

Reaction Scheme:

(¹³C₆)-Boronic Acid + (¹³C₆)-Aryl Halide --(Pd Catalyst, Base)--> 2,2',4,5,5'-Pentachlorobiphenyl-¹³C₁₂

Materials:

-

¹³C-labeled chlorinated benzene (B151609) boronic acid

-

¹³C-labeled bromochlorobenzene

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)₂Cl₂)

-

Base (e.g., aqueous sodium carbonate)

-

Solvent (e.g., toluene, dimethoxyethane)

Procedure:

-

To a reaction vessel, add the ¹³C-labeled aryl boronic acid and the ¹³C-labeled aryl halide.

-

Add the solvent and the aqueous base solution.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst to the mixture under an inert atmosphere.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate) and water.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica (B1680970) gel to obtain the pure K 101-¹³C₁₂.

Isotopic Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for determining both the chemical purity and the isotopic enrichment of K 101-¹³C₁₂.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or High-Resolution Mass Spectrometer)

-

Capillary column suitable for PCB analysis (e.g., DB-5ms)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the K 101-¹³C₁₂ standard in a suitable solvent (e.g., nonane (B91170) or isooctane).

-

GC Method:

-

Injector Temperature: 280 °C

-

Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan to confirm identity and check for chemical impurities. Selected Ion Monitoring (SIM) to accurately determine the isotopic distribution.

-

Monitored Ions (for K 101-¹³C₁₂): Monitor the molecular ion cluster for the fully labeled compound (e.g., m/z 338 for ¹³C₁₂) and the ions corresponding to lower levels of ¹³C incorporation (e.g., m/z 337 for ¹³C₁₁, etc.).

-

-

Data Analysis:

-

Integrate the peak areas for each monitored ion in the SIM chromatogram.

-

Calculate the isotopic enrichment by expressing the peak area of the fully labeled isotopologue as a percentage of the sum of the peak areas of all detected isotopologues.

-

Visualizations

The following diagrams illustrate the conceptual workflows for the synthesis and analysis of K 101-¹³C₁₂.

Caption: Synthetic workflow for K 101-¹³C₁₂.

Caption: Analytical workflow for isotopic purity determination.

An In-depth Technical Guide to the Environmental Fate and Transport of PCB 101

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of Polychlorinated Biphenyl (B1667301) (PCB) congener 101 (2,2',4,5,5'-pentachlorobiphenyl). This document synthesizes key physicochemical data, details common experimental methodologies for its environmental assessment, and visualizes its journey through ecosystems and its primary biological signaling pathway.

Physicochemical Properties of PCB 101

The environmental behavior of PCB 101 is governed by its distinct physicochemical properties. As a pentachlorobiphenyl, it is characterized by low water solubility, high lipophilicity, and semi-volatility, which collectively contribute to its persistence, bioaccumulation, and long-range transport. A summary of its key properties is presented in Table 1.

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₁₂H₅Cl₅ | - | [1] |

| Molecular Weight | 326.43 | g/mol | [1] |

| Octanol-Water Partition Coefficient (log Kₒw) | 6.11 - 6.38 | unitless | [2] |

| Water Solubility | Very Low (estimated <10) | µg/L | [3][4][5] |

| Vapor Pressure | 0.0018 (estimated at 25°C) | Pa | [6][7][8] |

| Henry's Law Constant | 24 - 82 | Pa·m³/mol | [7][8] |

| Soil Organic Carbon-Water Partitioning Coefficient (log Kₒc) | ~6.8 (estimated) | L/kg | [4] |

| Soil Half-life | Years to decades | days | [2][9][10] |

Environmental Fate and Transport

PCB 101 is a persistent organic pollutant (POP) that cycles between air, water, soil, and biota. Its environmental journey is a complex interplay of partitioning, transport, and degradation processes.

Partitioning and Transport

Due to its low water solubility and high lipophilicity (high Kₒw and Kₒc), PCB 101 strongly sorbs to organic matter in soil and sediments.[11] This partitioning behavior makes soil and sediment the primary environmental sinks for this compound. In aquatic systems, it is predominantly found in suspended solids and bottom sediments rather than in the water column.[11]

Despite its low vapor pressure, the semi-volatile nature of PCB 101 allows it to volatilize from contaminated soil and water surfaces into the atmosphere.[9] This atmospheric transport is a key mechanism for its long-range distribution to remote areas, far from its original sources.[11] It can then be redeposited onto land and water through wet and dry deposition.

Degradation Pathways

PCB 101 is highly resistant to degradation, leading to its persistence in the environment. However, it can be slowly transformed through both biotic and abiotic processes.

-

Biotic Degradation: The primary biotic degradation pathway for PCBs is microbial action. Under anaerobic conditions, such as those found in deep sediments, highly chlorinated PCBs like PCB 101 can undergo reductive dechlorination, where chlorine atoms are removed from the biphenyl structure.[12][13][14] This process typically results in less chlorinated congeners that can then be more readily degraded by aerobic microorganisms.[12][13] Aerobic degradation proceeds via the biphenyl degradation pathway, involving a series of enzymatic reactions that ultimately cleave the aromatic rings.[12] However, the degradation of pentachlorobiphenyls is generally a very slow process, with half-lives in soil and sediment spanning years to decades.[2][10]

-

Abiotic Degradation: In the presence of sunlight, photolysis can be a significant abiotic degradation pathway for PCBs in surface waters and in the atmosphere.[15] This process involves the absorption of UV radiation, leading to the cleavage of carbon-chlorine bonds. The rate of photolysis is dependent on factors such as water clarity, depth, and the presence of photosensitizing agents.[16][17]

Bioaccumulation and Biomagnification

The high lipophilicity of PCB 101 (high log Kₒw) causes it to readily accumulate in the fatty tissues of living organisms, a process known as bioaccumulation.[18] As it moves up the food chain, its concentration increases at each trophic level, a phenomenon called biomagnification. This leads to the highest concentrations of PCB 101 being found in top predators, including fish, marine mammals, and humans.[19]

Caption: Environmental fate and transport pathways of PCB 101.

Experimental Protocols

The determination of the physicochemical and environmental parameters of PCB 101 requires specific and sensitive analytical methods. Below are detailed protocols for key experiments.

Determination of Octanol-Water Partition Coefficient (log Kₒw)

Method: Slow-Stirring Method

Objective: To determine the equilibrium partitioning of PCB 101 between n-octanol and water.

Materials:

-

PCB 101 standard

-

High-purity n-octanol, pre-saturated with water

-

High-purity water, pre-saturated with n-octanol

-

Glass reactor vessel with a jacket for temperature control

-

Teflon-coated magnetic stirrer and stir bar

-

Centrifuge

-

Gas chromatograph with an electron capture detector (GC-ECD) or mass spectrometer (GC-MS)

-

Volumetric flasks, pipettes, and syringes

Procedure:

-

Preparation: Prepare a stock solution of PCB 101 in n-octanol. The water and n-octanol phases are mutually saturated by stirring them together for 24 hours and then allowing them to separate.

-

Experiment Setup: Add a known volume of the water-saturated n-octanol (spiked with PCB 101) and n-octanol-saturated water to the temperature-controlled glass vessel. The volume ratio should be chosen to ensure that the concentration in both phases can be accurately measured.

-

Equilibration: Stir the mixture at a slow, controlled speed that does not create an emulsion but allows for interfacial transfer. The stirring is continued for a period sufficient to reach equilibrium (typically 24-72 hours), which should be determined in preliminary experiments.

-

Phase Separation: Stop stirring and allow the phases to separate for at least 24 hours. To ensure complete separation, the samples are then centrifuged at a controlled speed and temperature.

-

Sampling and Analysis: Carefully sample aliquots from both the n-octanol and water phases. The samples are then extracted and analyzed by GC-ECD or GC-MS to determine the concentration of PCB 101 in each phase.

-

Calculation: The Kₒw is calculated as the ratio of the concentration of PCB 101 in the n-octanol phase to its concentration in the water phase. The log Kₒw is the base-10 logarithm of this value.

Determination of Microbial Degradation Rate in Soil

Method: Soil Microcosm Study

Objective: To determine the half-life of PCB 101 in soil under controlled laboratory conditions.

Materials:

-

PCB 101 standard

-

Representative soil sample, sieved and characterized (pH, organic matter content, texture)

-

Incubation vessels (e.g., glass jars with loose-fitting lids)

-

Solvent for spiking (e.g., acetone)

-

Incubator

-

Extraction solvent (e.g., hexane:acetone mixture)

-

Analytical instrumentation (GC-MS)

Procedure:

-

Soil Preparation and Spiking: A known weight of soil is placed in each microcosm. A solution of PCB 101 in a volatile solvent is added to the soil, and the solvent is allowed to evaporate completely, leaving the PCB 101 sorbed to the soil particles. The soil is thoroughly mixed to ensure homogeneity.

-

Incubation: The microcosms are incubated at a constant temperature and moisture content, representative of environmental conditions. A set of sterile control microcosms (e.g., autoclaved or gamma-irradiated) should be included to distinguish between biotic and abiotic degradation.

-

Sampling: At predetermined time intervals (e.g., 0, 30, 60, 90, 180, 365 days), triplicate microcosms are sacrificed for analysis.

-

Extraction: The soil from each microcosm is extracted with an appropriate solvent mixture using a method such as Soxhlet extraction or accelerated solvent extraction (ASE).

-

Analysis: The extracts are cleaned up to remove interfering compounds and then analyzed by GC-MS to quantify the remaining concentration of PCB 101.

-

Data Analysis: The concentration of PCB 101 is plotted against time. The degradation is often modeled using first-order kinetics, and the half-life (t₁/₂) is calculated from the degradation rate constant (k) using the equation: t₁/₂ = ln(2)/k.

Biological Signaling Pathway

Dioxin-like PCBs, a group that can include pentachlorobiphenyls depending on their chlorine substitution pattern, exert their toxic effects primarily through the activation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[18] This pathway is a critical regulator of cellular responses to a variety of environmental contaminants.

The binding of PCB 101 to the AHR initiates a cascade of events leading to changes in gene expression. The AHR is a ligand-activated transcription factor that resides in the cytoplasm in a complex with several chaperone proteins, including heat shock protein 90 (HSP90). Upon ligand binding, the AHR translocates to the nucleus, dissociates from its chaperone proteins, and forms a heterodimer with the AHR Nuclear Translocator (ARNT). This AHR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes involved in xenobiotic metabolism, such as cytochrome P450 1A1 (CYP1A1), as well as other genes that can lead to toxicological effects.[18][20]

Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway activation by PCB 101.

References

- 1. 2,2â²,4,5,5â²-Pentacb (PCB-101) (¹³Cââ, 99%) 40±2 µg/mL in nonane - Cambridge Isotope Laboratories, EC-1405-1.2 [isotope.com]

- 2. oehha.ca.gov [oehha.ca.gov]

- 3. 1. EXPOSURE DATA - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. hpc-standards.com [hpc-standards.com]

- 6. srd.nist.gov [srd.nist.gov]

- 7. srd.nist.gov [srd.nist.gov]

- 8. srd.nist.gov [srd.nist.gov]

- 9. The fate and persistence of polychlorinated biphenyls in soil - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 10. Occurrence and spatial distribution of individual polychlorinated biphenyl congeners in residential soils from East Chicago, southwest Lake Michigan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. Bioremediation of polychlorinated biphenyls - Wikipedia [en.wikipedia.org]

- 13. tsijournals.com [tsijournals.com]

- 14. In Situ Treatment of PCBs by Anaerobic Microbial Dechlorination in Aquatic Sediment: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Photodegradation of polychlorinated biphenyls (PCBs) on suspended particles from the Yellow River under sunlight irradiation: QSAR model and mechanism analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Polychlorinated Biphenyls (PCBs) Toxicity: What Is the Biologic Fate of PCBs in Humans? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicological Studies of 2,2',4,5,5'-Pentachlorobiphenyl (PCB 118)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2',4,5,5'-Pentachlorobiphenyl, designated as PCB 118, is a dioxin-like polychlorinated biphenyl (B1667301) (PCB) congener.[1] PCBs are a class of persistent organic pollutants that were widely used in industrial applications before being banned due to their environmental persistence and adverse health effects.[2] PCB 118 is of particular toxicological interest due to its "dioxin-like" activity, primarily mediated through the activation of the aryl hydrocarbon receptor (AhR), and its prevalence in environmental and biological samples.[3][4][5][6] This guide provides a comprehensive overview of the toxicological profile of PCB 118, focusing on quantitative data, experimental methodologies, and the underlying molecular pathways.

Toxicokinetics: Absorption, Distribution, and Metabolism

PCBs, including PCB 118, are readily absorbed through oral, dermal, and inhalation routes of exposure.[7][8] Due to their lipophilic nature, they distribute to and accumulate in lipid-rich tissues such as adipose tissue, liver, and skin.[3][6][7]

Metabolism of PCBs occurs primarily in the liver through Phase I and Phase II enzymatic reactions.[8] Phase I metabolism, catalyzed by cytochrome P450 (CYP) enzymes, involves oxidation to form hydroxylated metabolites (OH-PCBs).[8] The degree of metabolism is dependent on the specific congener, with less chlorinated and non-ortho substituted PCBs being more readily metabolized.[8]

A study in rats demonstrated that after administration, PCB 118 concentrations increased in a dose- and duration-dependent manner in fat, liver, lung, and blood. The highest concentrations were observed in fat tissue.[3]

Toxicological Data

The toxicity of PCB 118 has been evaluated in various studies, with a focus on its carcinogenic and systemic effects. The World Health Organization (WHO) has assigned a Toxic Equivalency Factor (TEF) to dioxin-like compounds to assess their relative potency to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). The TEF for PCB 118 has been established, although it has been subject to reassessment.[9][10]

Carcinogenicity and Systemic Toxicity

Long-term gavage studies in female Harlan Sprague-Dawley rats have provided clear evidence of the carcinogenic activity of PCB 118.[3]

| Species | Route of Exposure | Duration | Doses Administered | Key Findings | Reference |

| Female Harlan Sprague-Dawley Rats | Gavage | 2 years | 4,600 µg/kg | Increased incidences of cholangiocarcinoma, hepatocellular adenoma, and hepatocholangioma.[3] | NTP, 2010[3] |

| Female Harlan Sprague-Dawley Rats | Gavage | 2 years | 4,600 µg/kg | Increased incidences of squamous cell carcinoma of the uterus and potentially acinar neoplasms of the pancreas.[3] | NTP, 2010[3] |

| Female Harlan Sprague-Dawley Rats | Gavage | 2 years | Not specified | Increased incidences of cystic keratinizing epithelioma of the lung.[3] | NTP, 2010[3] |

Non-Neoplastic Lesions: Administration of PCB 118 also resulted in increased incidences of non-neoplastic lesions in the liver, lung, adrenal cortex, pancreas, thyroid gland, nose, and kidney in female Harlan Sprague-Dawley rats.[3]

Endocrine Disruption

PCB 118 has been shown to exhibit endocrine-disrupting effects, particularly on thyroid hormone levels.

| Species | Route of Exposure | Duration | Key Findings | Reference |

| Female Harlan Sprague-Dawley Rats | Gavage | 14, 31, and 53 weeks | Dose-dependent decreases in serum total thyroxine (T4) and free T4. No effects on triiodothyronine (T3) or thyroid-stimulating hormone (TSH) levels.[3] | NTP, 2010[3] |

Neurotoxicity

Prenatal exposure to PCB 118 has been associated with adverse neurodevelopmental outcomes in children.[11] Studies in boys have shown a relationship between PCB 118 exposure and lower nonverbal IQ scores.[11] Animal studies have also highlighted the neurotoxic potential of PCBs, with effects on neurotransmitter systems and intracellular signaling.[12][13]

Mechanism of Action: Signaling Pathways

The primary mechanism of toxicity for dioxin-like PCBs, including PCB 118, is the activation of the aryl hydrocarbon receptor (AhR) signaling pathway.[4][5][14][15]

-

Ligand Binding: PCB 118, acting as a ligand, binds to the AhR located in the cytoplasm, which is complexed with chaperone proteins like Hsp90.[15][16]

-

Nuclear Translocation: Upon binding, the AhR-ligand complex translocates into the nucleus.[15][16]

-

Dimerization: In the nucleus, the complex dissociates, and the AhR dimerizes with the AhR nuclear translocator (ARNT).[15][16]

-

Gene Transcription: This heterodimer then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes.[15][16]

-

Biological Response: This binding initiates the transcription of various genes, including those encoding for cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1), leading to altered cellular function and toxicity.[5][15][16]

Recent studies have shown that PCB 118 can induce the expression of Programmed Death-Ligand 1 (PD-L1) in human thyrocytes through the activation of the AhR pathway.[4] Furthermore, PCB 118 has been demonstrated to modulate the AhR/NRF-2 pathway, leading to reactive oxygen species (ROS) production and inflammatory responses in thyrocytes.[5]

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation by PCB 118.

Key Experimental Protocols

The National Toxicology Program (NTP) has conducted pivotal long-term carcinogenesis studies of PCB 118. The general protocol for these studies is outlined below.

NTP 2-Year Gavage Carcinogenesis Bioassay

-

Test Substance: 2,3',4,4',5-Pentachlorobiphenyl (B1678578) (PCB 118), at least 99% pure.[3]

-

Vehicle: Corn oil:acetone (99:1).[3]

-

Animal Model: Female Harlan Sprague-Dawley rats.[3]

-

Administration: Gavage (oral administration).[3]

-

Duration: Studies included interim evaluations at 14, 31, and 53 weeks, with a terminal evaluation at 2 years.[3]

-

Dose Groups: Vehicle control and various dose groups (e.g., up to 4,600 µg/kg body weight).[3]

-

Endpoints Evaluated:

-

Carcinogenicity: Histopathological examination of all major tissues and organs for neoplastic lesions.[3]

-

Systemic Toxicity: Clinical observations, body weight measurements, and histopathology of non-neoplastic lesions.[3]

-

Hormone Levels: Serum concentrations of T4, free T4, T3, and TSH were measured at interim evaluations.[3]

-

Cell Proliferation: Hepatic cell proliferation was assessed at interim evaluations.[3]

-

PCB Concentrations: Levels of PCB 118 were measured in fat, liver, lung, and blood at various time points.[3]

-

Caption: Generalized Workflow for a 2-Year Rodent Carcinogenesis Bioassay.

Conclusion

2,2',4,5,5'-Pentachlorobiphenyl (PCB 118) is a potent toxicant with well-documented carcinogenic and endocrine-disrupting properties. Its primary mechanism of action involves the activation of the AhR signaling pathway, leading to a cascade of downstream effects. The quantitative data from long-term animal studies provide a basis for understanding the dose-response relationship and for risk assessment. For professionals in research and drug development, a thorough understanding of the toxicological profile of PCB 118 is crucial for evaluating potential environmental exposures and for the development of therapeutic strategies to mitigate the effects of dioxin-like compounds. Further research into the specific molecular targets and the complex interplay of signaling pathways will continue to enhance our understanding of PCB 118 toxicity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ewg.org [ewg.org]

- 3. Toxicology and carcinogenesis studies of 2,3',4,4',5-pentachlorobiphenyl (PCB 118) (CAS No. 31508-00-6) in female harlan Sprague-Dawley rats (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. endocrine-abstracts.org [endocrine-abstracts.org]

- 5. endocrine-abstracts.org [endocrine-abstracts.org]

- 6. Toxicology and carcinogenesis studies of a binary mixture of 3,3',4,4',5-pentachlorobiphenyl (PCB 126) (Cas No. 57465-28-8) and 2,3',4,4',5-pentachlorobiphenyl (PCB 118) (Cas No. 31508-00-6) in female Harlan Sprague-Dawley rats (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pcb 101 | C12H5Cl5 | CID 37807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A Scoping Review of Neurotoxic and Behavioral Outcomes Following Polychlorinated Biphenyl (PCB) Exposure in Post-Weaned Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eurofins.de [eurofins.de]

- 10. The 2022 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Polychlorinated Dioxins, Dibenzofurans and Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neurobehavioural and cognitive effects of prenatal exposure to organochlorine compounds in three year old children - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuropsychological effects of chronic low-dose exposure to polychlorinated biphenyls (PCBs): A cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. 2',3,4,4',5-Pentachlorobiphenyl | C12H5Cl5 | CID 47650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Aryl Hydrocarbon Receptor and Dioxin-Related Health Hazards—Lessons from Yusho [mdpi.com]

In-Depth Technical Guide: Material Safety of K 101-13C12 (PCB Congener 101)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) provided by a supplier. Always refer to the supplier-provided SDS before handling this material.

Substance Identification and Properties

The designation "K 101-13C12" refers to the stable isotope-labeled form of the polychlorinated biphenyl (B1667301) (PCB) congener 101. The "-13C12" indicates that all 12 carbon atoms in the biphenyl structure are the carbon-13 isotope. This labeling does not alter the chemical and toxicological properties of the molecule, which are determined by the base compound: 2,2',4,5,5'-Pentachlorobiphenyl (PCB 101). Safety data is therefore based on the properties of the unlabeled compound.

1.1 Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of 2,2',4,5,5'-Pentachlorobiphenyl.

| Property | Value |

| Chemical Name | 2,2',4,5,5'-Pentachlorobiphenyl |

| Synonyms | PCB 101, CB 101 |

| CAS Number | 37680-73-2[1][2][3] |

| Molecular Formula | C₁₂H₅Cl₅[2] |

| Molecular Weight | 326.43 g/mol [2] |

| Appearance | Data not available (generally, PCBs range from oily liquids to waxy solids) |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Water Solubility | Generally low for PCBs, decreasing with increased chlorination[4] |

| Solubility | Soluble in nonpolar organic solvents and biological lipids[4] |

| Chemical Stability | Thermally stable; resistant to acids and alkalis[4] |

Hazard Identification and Toxicological Summary

PCB 101 is classified as a hazardous substance with significant chronic health and environmental risks. It is not classified for acute toxicity based on available data, but prolonged or repeated exposure poses a substantial danger.

2.1 GHS Classification and Hazard Statements

| Hazard Class | GHS Code | Hazard Statement |

| Specific Target Organ Toxicity (Repeated Exposure) | STOT RE 2 | H373: May cause damage to organs through prolonged or repeated exposure.[3] |

| Hazardous to the Aquatic Environment (Chronic) | Aquatic Chronic 1 | H410: Very toxic to aquatic life with long lasting effects.[3] |

| Carcinogenicity | - | Probable human carcinogen (Group B2, EPA; IARC Group 1 for PCBs)[4] |

2.2 Toxicological Profile

The toxicological effects of PCBs are well-documented. Exposure can lead to a range of adverse health outcomes.

| Effect Type | Description |

| Chronic Toxicity | The primary hazard of PCB 101 is damage to organs from long-term exposure. The liver is a principal target organ. Other effects include impacts on the immune, nervous, and endocrine systems.[4] |

| Carcinogenicity | The U.S. EPA classifies PCBs as probable human carcinogens (Group B2).[4] The International Agency for Research on Cancer (IARC) classifies PCBs as carcinogenic to humans (Group 1).[4] Animal studies show an increase in liver tumors.[4] |

| Reproductive/Developmental | Epidemiological studies suggest a link between dietary PCB exposure and adverse developmental effects.[4] PCBs are known to be potent inhibitors of reproductive function in animal studies.[5] |

| Dermal Effects | A common health effect from significant PCB exposure is chloracne, a serious and persistent skin condition.[4] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Specific quantitative data (e.g., LD50, LC50) for PCB 101 is not readily available in public safety documents.[1][3] Based on available information, it does not meet the criteria for classification as acutely toxic.[1] |

Experimental Protocols

Specific experimental studies detailing the toxicological profile of PCB 101 are not available in the public domain. However, the hazard classifications are derived from data generated using internationally standardized testing methodologies, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). These guidelines ensure that chemical safety testing is conducted in a consistent, reliable, and reproducible manner.

3.1 OECD Test Guidelines

The OECD Guidelines for the Testing of Chemicals are the global standard for regulatory safety testing.[6] Key guidelines relevant to the hazards of PCB 101 would include:

-

Section 4: Health Effects:

-

TG 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents: This study is designed to provide information on health hazards arising from repeated exposure to a substance over an extended period.[6] It helps identify target organs and establish a no-observed-adverse-effect level (NOAEL).

-

TG 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test: This test provides data on systemic toxicity from repeated doses, as well as pre- and postnatal effects on offspring.[6]

-

TG 451: Carcinogenicity Studies: These long-term studies (typically 2 years) are used to identify the carcinogenic potential of a chemical in animals.

-

3.2 U.S. EPA Test Guidelines

The EPA develops and uses its own set of harmonized test guidelines for assessing pesticides and toxic substances under acts like FIFRA and TSCA.[7][8]

-

870 Series: Health Effects Test Guidelines: This series covers a range of toxicological endpoints.[8]

-

870.1000: Acute Toxicity Testing: Provides background and methodologies for acute oral, dermal, and inhalation toxicity tests.[9]

-

Subpart D: Chronic Toxicity and Carcinogenicity: Details the protocols for long-term studies to assess chronic health effects and cancer risk.

-

The classification of PCB 101 as a specific target organ toxicant (STOT RE 2) and a probable carcinogen is based on the collective results from studies following such rigorous, standardized protocols on PCBs.

Emergency Response and Safe Handling

Given the hazardous nature of PCB 101, strict adherence to safety protocols is mandatory. The following diagrams illustrate the essential workflows for emergency response and routine handling.

Caption: Emergency First Aid Workflow for PCB 101 Exposure.

Caption: Safe Handling and Personal Protective Equipment (PPE) Workflow.

Summary

K 101-13C12 is an isotopically labeled form of 2,2',4,5,5'-Pentachlorobiphenyl (PCB 101), a compound with significant health and environmental hazards. The primary risks are associated with chronic exposure, which can lead to organ damage, and its classification as a probable human carcinogen. While specific acute toxicity data is limited, the well-documented dangers of the PCB class of compounds necessitate stringent safety measures. All handling must be performed in a controlled environment by trained personnel using appropriate engineering controls and personal protective equipment to minimize any risk of exposure.

References

- 1. carlroth.com [carlroth.com]

- 2. 2,2',4,5,5'-PENTACHLOROBIPHENYL | 37680-73-2 [chemicalbook.com]

- 3. fr.cpachem.com [fr.cpachem.com]

- 4. epa.gov [epa.gov]

- 5. The toxicology of PCB's--an overview for clinicians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]

- 7. epa.gov [epa.gov]

- 8. epa.gov [epa.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Commercial Suppliers and Technical Guide for K 101-13C12 (2,2',4,5,5'-Pentachlorobiphenyl-¹³C₁₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of K 101-13C12, a ¹³C-labeled stable isotope of the polychlorinated biphenyl (B1667301) (PCB) congener 101. The core of this guide focuses on the unlabeled compound, 2,2',4,5,5'-Pentachlorobiphenyl (PCB 101), as the isotopic labeling serves primarily as a tool for analytical quantification and does not alter the molecule's intrinsic chemical and biological properties.

Commercial Availability

K 101-13C12 is available from specialized chemical suppliers who provide stable isotope-labeled compounds for research purposes. The product is typically supplied as a solution at a specified concentration.

Table 1: Commercial Suppliers of K 101-13C12

| Supplier | Product Name | Catalog Number | Formulation | Purity |

| MedchemExpress | K 101-¹³C₁₂ | HY-W748319 | Solution | >98% |

| Cambridge Isotope Laboratories, Inc. | 2,2′,4,5,5′-Pentachlorobiphenyl (PCB-101) (¹³C₁₂, 99%) | EC-1405-1.2 | 40±2 µg/mL in nonane | 99% |

| AccuStandard | 2,2',4,5,5'-Pentachlorobiphenyl | C-101S-TP | 100 µg/mL in Isooctane | Certified Reference Material |

| ChemicalBook | 2,2',4,5,5'-PENTACHLOROBIPHENYL | 37680-73-2 | Varies | Varies |

Toxicological Profile and Carcinogenicity

Polychlorinated biphenyls are classified as persistent organic pollutants and are recognized as probable human carcinogens by the International Agency for Research on Cancer (IARC).[1] The carcinogenicity of PCBs is believed to involve both initiating and promoting activities.[2] Higher chlorinated PCBs are often potent promoters, while lower chlorinated congeners, which are more susceptible to metabolic bioactivation, may act as initiators.[2] Animal studies have demonstrated that exposure to PCB mixtures can lead to the development of liver tumors.[1]

Mechanism of Action and Signaling Pathways

The biological effects of PCB 101 and other PCBs are mediated through various mechanisms, primarily involving the activation of intracellular signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

A key mechanism of action for dioxin-like PCBs is their ability to bind to and activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[3][4] Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes.[3] This leads to the induction of genes encoding for xenobiotic-metabolizing enzymes, such as cytochrome P450s (e.g., CYP1A1).[4] The binding affinity of different PCB congeners to the AhR correlates with their toxic equivalency factors (TEFs).[5]

NF-κB Signaling Pathway

Studies have shown that non-dioxin-like PCBs, including PCB 101, can impair the immune response by disrupting the Toll-like receptor 4 (TLR4)/NF-κB pathway in macrophages. This interference can reduce the responsiveness of macrophages to infectious stimuli. The canonical NF-κB pathway is a key regulator of inflammation and immunity. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[6][7]

Leptin Signaling Pathway

PCB 101 has been shown to alter leptin signaling and lipid metabolism in adipocytes.[8] Leptin, a hormone produced by fat cells, plays a crucial role in regulating energy balance by suppressing appetite.[9] It signals through the leptin receptor (LEPRb), which activates the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[10] PCB 101 can induce a state of "leptin resistance" by impairing this signaling cascade, leading to increased lipid accumulation. This involves the upregulation of negative regulators like Protein Tyrosine Phosphatase 1B (PTP1B) and Suppressor of Cytokine Signaling 3 (SOCS3).[8]

Quantitative Data

The following tables summarize quantitative data from studies investigating the effects of PCB 101.

Table 2: In Vitro Effects of PCB 101 on Cell Proliferation [11]

| Cell Line | PCB 101 Concentration (µM) | Exposure Time | Effect on Cell Proliferation |

| MCF-7 (human breast cancer) | 45 | 6 days | No significant effect |

Table 3: In Vivo Effects of PCBs in Laboratory Animals [12]

| Animal Model | PCB Mixture | Lowest Observed Adverse Effect Level (LOAEL) | Effect |

| Rat | Aroclor 1254 | 2.5 mg/kg body weight/day (7 days) | Increased relative liver weight, decreased thyroid hormone levels |

| Rat | Various | 1.4 - 5.4 mg/kg body weight/day (~2 years) | Increased incidence of liver tumors |

| Monkey | Aroclor 1254 | 0.03 mg/kg body weight/day | Behavioral deficits in offspring |

Table 4: Analytical Detection of PCB 101

| Analytical Method | Sample Matrix | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Reference |

| GC-μECD | Aquatic Organisms | LOD: 2.00 µg/kg, LOQ: 5.00 µg/kg | [13] |

| Dual-Column GC-ECD | Human Serum | Not specified for individual congener | [14] |

| GC-MS/MS | Food and Biological Samples | 0.2 pg/µL (native PCBs) |

Experimental Protocols

Cell-Based Assay for Adipocyte Differentiation and Lipid Accumulation (3T3-L1 cells)

This protocol is adapted from studies investigating the effects of PCBs on adipocytes.[8][14]

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

To induce differentiation, treat confluent cells with a differentiation cocktail containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1.7 µM insulin (B600854) for 48 hours.

-

Maintain cells in DMEM with 10% FBS and 1.7 µM insulin for another 48 hours.

-

Culture cells in DMEM with 10% FBS for an additional 4-6 days until mature adipocytes are formed.

-

-

PCB 101 Treatment:

-

Prepare stock solutions of PCB 101 in a suitable solvent (e.g., DMSO).

-

Treat differentiated 3T3-L1 adipocytes with various concentrations of PCB 101 (or vehicle control) for a specified duration (e.g., 24-48 hours).

-

-

Oil Red O Staining for Lipid Accumulation:

-

Wash cells with phosphate-buffered saline (PBS).

-

Fix cells with 10% formalin for 1 hour.

-

Wash with water and then with 60% isopropanol (B130326).

-

Stain with a working solution of Oil Red O for 10 minutes.

-

Wash with 60% isopropanol and then with water.

-

Elute the stain with 100% isopropanol and quantify the absorbance at a specific wavelength (e.g., 510 nm) to measure lipid content.

-

-

Western Blot Analysis for Signaling Proteins:

-

Lyse the treated cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against proteins of interest (e.g., pSTAT3, STAT3, PTP1B, SOCS3, β-actin).

-

Incubate with appropriate HRP-conjugated secondary antibodies.

-

Detect signals using an enhanced chemiluminescence (ECL) system.

-

Animal Study for Toxicological Assessment

This protocol is a generalized representation based on common practices in toxicology studies involving PCBs.[12]

-

Animal Model and Housing:

-

Use a suitable animal model, such as Sprague-Dawley rats.

-

House animals in controlled conditions (temperature, humidity, light/dark cycle) with ad libitum access to food and water.

-

-

Dosing:

-

Administer PCB 101 (dissolved in a suitable vehicle like corn oil) via oral gavage at different dose levels.

-

Include a vehicle control group.

-

The duration of the study can be short-term (e.g., 7 days) or long-term (e.g., 2 years) depending on the endpoints.

-

-

Sample Collection:

-

At the end of the study, euthanize the animals.

-

Collect blood for serum analysis and various tissues (e.g., liver, adipose tissue, brain) for residue analysis and histopathology.

-

-

Biochemical and Histopathological Analysis:

-

Analyze serum for biochemical parameters (e.g., liver enzymes, hormone levels).

-

Fix tissues in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for histopathological examination.

-

Analytical Method for PCB 101 Determination in Biological Samples by GC-MS/MS

This protocol is based on established methods for the analysis of PCBs in complex matrices.[13]

References

- 1. Polychlorinated biphenyls: correlation between in vivo and in vitro quantitative structure-activity relationships (QSARs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicological Profile for Polychlorinated Biphenyls (PCBs) [ouci.dntb.gov.ua]

- 3. academic.oup.com [academic.oup.com]

- 4. Effects of leptin on apoptosis and adipogenesis in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. Polychlorinated biphenyls (PCB 101, PCB 153 and PCB 180) alter leptin signaling and lipid metabolism in differentiated 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dtsc.ca.gov [dtsc.ca.gov]

- 8. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HEALTH EFFECTS - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of pesticides and PCB congeners in serum by GC/MS with SPE sample cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Storage of K 101-13C12

Introduction

K 101-13C12 is the stable isotope-labeled form of 2,2',4,5,5'-Pentachlorobiphenyl, a specific congener of polychlorinated biphenyls (PCBs). It is primarily utilized as an internal standard in analytical chemistry, particularly for the quantification of PCB 101 in environmental and biological samples using isotope dilution mass spectrometry. The accuracy of these sensitive analytical methods relies on the stability and purity of the reference standard. This guide provides a comprehensive overview of the stability and recommended storage conditions for K 101-13C12, intended for researchers, scientists, and drug development professionals.

Chemical Properties and Inherent Stability

Polychlorinated biphenyls as a chemical class are known for their high thermal and chemical stability, which is a primary reason for their historical use in various industrial applications and their persistence in the environment. This inherent stability is due to the strong carbon-carbon bonds of the biphenyl (B1667301) backbone and the carbon-chlorine bonds. K 101-13C12, as a pentachlorobiphenyl, shares these characteristics. The substitution of Carbon-12 with Carbon-13 does not significantly alter the chemical stability of the molecule.

While specific, publicly available long-term stability studies providing quantitative degradation kinetics for K 101-13C12 are limited, the general knowledge of PCBs suggests a very low potential for degradation under recommended storage conditions.

Recommended Storage Conditions

To ensure the integrity and longevity of K 101-13C12, it is crucial to adhere to the following storage conditions, as recommended by various suppliers and based on the chemical nature of the compound.

Table 1: Recommended Storage Conditions for K 101-13C12

| Parameter | Recommended Condition | Rationale |

| Temperature | Room temperature (typically 20-25°C) | Prevents potential solvent evaporation or phase changes if in solution. Minimizes the energy available for any potential slow degradation reactions. |

| Light | Protect from light | Although PCBs are generally stable, prolonged exposure to UV light can potentially induce photochemical degradation. Amber vials or storage in the dark are recommended. |

| Moisture | Store in a dry environment | Prevents potential hydrolysis, although PCBs are highly resistant to it. For solid materials, it prevents clumping. For solutions, it avoids concentration changes due to water absorption by the solvent. |

| Atmosphere | Tightly sealed container | Prevents evaporation of the solvent (if in solution) and protects from atmospheric contaminants. |

Potential Degradation Pathways

While highly stable, understanding potential degradation pathways is crucial for assessing stability and developing appropriate analytical methods. For PCBs like K 101-13C12, significant degradation is typically only observed under harsh conditions.

-

Photodegradation: Exposure to ultraviolet (UV) radiation can lead to the reductive dechlorination of PCBs. This process is generally slow and requires a significant amount of light energy.

-

Thermal Degradation: Extremely high temperatures (several hundred degrees Celsius) are required for the thermal decomposition of PCBs.

-

Chemical Degradation: Strong oxidizing agents, such as Fenton's reagent, can degrade PCBs, but these are not conditions encountered during normal storage and handling.

Under the recommended storage conditions, these degradation pathways are considered negligible for K 101-13C12.

Experimental Protocols

While a specific stability-indicating method for K 101-13C12 is not publicly documented, a general protocol for assessing the stability of a PCB standard can be adapted from established analytical methods for PCBs.

Protocol for Stability Assessment of K 101-13C12 in Solution

1. Objective: To determine the stability of a K 101-13C12 solution over time under specified storage conditions.

2. Materials and Equipment:

- K 101-13C12 standard solution of known concentration.

- High-purity solvent (e.g., isooctane, nonane, or hexane).

- Gas chromatograph (GC) coupled with a mass spectrometer (MS) or an electron capture detector (ECD).

- Appropriate GC column for PCB analysis (e.g., DB-5ms).

- Volumetric flasks and precision syringes.

- Temperature and humidity-controlled storage chamber.

3. Experimental Workflow:

Caption: Workflow for the stability assessment of K 101-13C12 solution.

4. Procedure:

- Initial Analysis (Time Zero): Immediately after preparation, analyze the K 101-13C12 solution to determine its initial concentration and purity profile. This serves as the baseline.

- Storage: Store aliquots of the solution under the desired conditions (e.g., recommended and accelerated conditions).

- Time-Point Analysis: At predetermined intervals, retrieve an aliquot from each storage condition and analyze it using the same GC-MS or GC-ECD method.

- Data Analysis: Compare the concentration and purity of the stored samples to the initial results. A significant decrease in concentration or the appearance of new peaks could indicate degradation.

Signaling Pathways and Logical Relationships

The primary role of K 101-13C12 is as an internal standard in analytical methods. Its utility is based on its chemical and physical similarity to the native analyte (PCB 101), allowing for accurate quantification by correcting for variations in sample preparation and instrument response.

Caption: Logical workflow for the use of K 101-13C12 as an internal standard.

Conclusion

K 101-13C12 is an inherently stable molecule, characteristic of the polychlorinated biphenyl class of compounds. When stored under the recommended conditions of room temperature, protected from light and moisture, it is expected to have a long shelf life. For critical applications, researchers should implement a stability testing protocol to periodically verify the integrity of the standard. The use of appropriate analytical techniques, such as GC-MS, is essential for both stability assessment and the intended use of K 101-13C12 as an internal standard.

Methodological & Application

Application Notes and Protocols for the Use of K 101-¹³C₁₂ as an Internal Standard in the Quantitative Analysis of PCB 101

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that are subject to stringent regulatory monitoring in environmental and biological matrices. Accurate and precise quantification of individual PCB congeners is crucial for environmental monitoring, human health risk assessment, and toxicological studies. K 101-¹³C₁₂ (also known as PCB 101-¹³C₁₂ or 2,2',4,5,5'-Pentachlorobiphenyl-¹³C₁₂) is a stable isotope-labeled internal standard specifically designed for the quantitative analysis of its corresponding native congener, PCB 101.

The use of a stable isotope-labeled internal standard, such as K 101-¹³C₁₂, is the gold standard for quantitative analysis by mass spectrometry. This is because it closely mimics the chemical and physical properties of the native analyte, co-eluting chromatographically and exhibiting similar ionization efficiency. This allows for the correction of variations that may occur during sample preparation, extraction, and instrumental analysis, a technique known as isotope dilution mass spectrometry. This approach significantly improves the accuracy, precision, and reproducibility of the analytical results.

These application notes provide detailed protocols for the use of K 101-¹³C₁₂ as an internal standard for the quantification of PCB 101 in various matrices, primarily following the principles outlined in US EPA Methods 1668 and 1628.

Quantitative Data Summary